Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a dichloromethylphenoxy group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate typically involves the reaction of 2,4-dichloro-6-methylphenol with methyl 2-aminobenzoate in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The dichloromethylphenoxy group is believed to play a key role in its biological activity by interacting with enzymes or receptors in the body. The acetamido group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate
- Methyl 2-[[2-(2,6-dichlorophenoxy)acetyl]amino]benzoate
- Methyl 2-[[2-(2,4-dichloro-5-methylphenoxy)acetyl]amino]benzoate
Uniqueness
Methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate is unique due to the presence of the 2,4-dichloro-6-methylphenoxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-10-7-11(18)8-13(19)16(10)24-9-15(21)20-14-6-4-3-5-12(14)17(22)23-2/h3-8H,9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDLIRAKMXNNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2C(=O)OC)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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